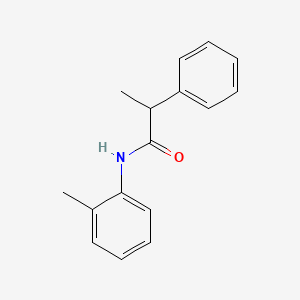

N-(2-methylphenyl)-2-phenylpropanamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.318 |

IUPAC Name |

N-(2-methylphenyl)-2-phenylpropanamide |

InChI |

InChI=1S/C16H17NO/c1-12-8-6-7-11-15(12)17-16(18)13(2)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,17,18) |

InChI Key |

SYAULKOJJWTZRO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and properties of N-(2-methylphenyl)-2-phenylpropanamide and its analogs:

Key Observations:

Pharmacological Activity: Prilocaine (), a structural analog, is a clinically used local anesthetic. Its substitution of the propanamide chain with a propylamino group highlights how small changes (phenyl vs. propylamino) can direct biological activity.

Bulky substituents (e.g., 2,2-diphenylethyl in ) may reduce solubility but enhance lipophilicity, affecting bioavailability.

Synthesis :

- Amide bond formation via DCC coupling is a common method for related compounds (), suggesting a feasible route for synthesizing the target compound.

Physicochemical Properties and Spectral Characterization

While direct data for this compound are lacking, inferences can be drawn from analogs:

- NMR : Aromatic protons in the 2-methylphenyl and phenyl groups would produce distinct signals in the 6.5–8.0 ppm range (1H NMR) and 120–140 ppm (13C NMR), similar to biphenyl and naphthyl derivatives .

- IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) would confirm the amide bond.

- Mass Spectrometry: The molecular ion peak (M⁺) would correspond to a molecular weight of 253.3 g/mol (C₁₆H₁₅NO).

Future Research Directions

Pharmacological Screening : Evaluate the target compound for local anesthetic, anti-inflammatory, or CNS-modulating activity, given its structural similarity to Prilocaine and NSAID hybrids.

Structure-Activity Relationship (SAR) Studies : Systematically modify the N-aryl and propanamide substituents to optimize potency and selectivity.

Synthetic Optimization : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce waste.

Preparation Methods

Reaction Mechanism

-

Activation of the Acyl Group : 2-Phenylpropanoyl chloride reacts with a base (e.g., triethylamine or pyridine) to form an acylium ion intermediate.

-

Nucleophilic Attack : The amine group of 2-methylphenylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation and Elimination : The base removes a proton, yielding the amide product and releasing HCl.

Optimized Conditions

Example Protocol :

-

Dissolve 2-methylphenylamine (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Slowly add 2-phenylpropanoyl chloride (1.0 eq) at 0°C.

-

Stir at room temperature for 16 hours.

-

Filter to remove salts and purify via column chromatography.

Coupling Reactions Using 3-Bromopropanoyl Chloride

This method leverages bromine displacement to form the amide bond.

Reaction Pathway

-

Formation of Acyl Chloride : 3-Bromopropanoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride.

-

Amide Bond Formation : The acyl chloride reacts with 2-methylphenylamine in the presence of a base.

Key Parameters

| Parameter | Details | Source |

|---|---|---|

| Catalyst | None required; base-mediated reaction | |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) | |

| Temperature | Room temperature to 60°C |

Advantages :

One-Pot Synthesis via Dihydrocoumarin Derivatives

This method exploits ring-opening reactions of dihydrocoumarins to generate amide intermediates.

Procedure

-

Starting Material : 3,4-Dihydro-6-methyl-4-phenylcoumarin (synthesized from p-cresol and trans-cinnamic acid).

-

Ring-Opening : React with diisopropylamine and acetic acid at room temperature.

-

Amide Formation : The opened intermediate reacts with 2-methylphenylamine under mild conditions.

Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | Diisopropyl ether | |

| Catalyst | Acetic acid (acts as a proton donor) | |

| Yield | Up to 75% (dependent on substrate purity) |

Example :

-

Mix dihydrocoumarin (1.0 eq), diisopropylamine (8.0 eq), and acetic acid (4.0 eq) in diisopropyl ether.

-

Stir for 16 hours at room temperature.

-

Add 2-methylphenylamine and isolate the product via crystallization.

Industrial-Scale Production Methods

Patents describe scalable processes for related compounds, adaptable to this target.

Multi-Step Synthesis from Benzyl Chloride

Process Optimization

| Step | Conditions | Source |

|---|---|---|

| Nitrile Formation | −78°C to 0°C, THF solvent, organic base (e.g., LDA) | |

| Hydrolysis | 80–220°C, aqueous base, solvent (e.g., methanol) | |

| Cyclization | 40–120°C, DPPA, benzyl alcohol |

Advantages :

Alternative Approaches

Photochemical Coupling

Radical-Mediated Reactions

-

Method : Generate amidyl radicals from N-chloroamides using chromium(II) chloride.

Critical Analysis of Methods

Q & A

Q. What are the common synthetic routes for N-(2-methylphenyl)-2-phenylpropanamide, and what intermediates are involved?

this compound is typically synthesized via substitution reactions. For example, chloro-substituted analogs (e.g., 2-chloro-N-(2-methylphenyl)propanamide) can undergo nucleophilic substitution with phenyl groups under controlled conditions . Multi-step routes may involve coupling intermediates like 4-(2-methylpropyl)phenylamine with activated carbonyl derivatives (e.g., acyl chlorides) . Reaction optimization often requires catalysts, temperature control (~60–80°C), and inert atmospheres to minimize side reactions.

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., m/z 239.3 for [M+H]⁺) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.22 Å) .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : Acts as a building block for synthesizing complex molecules (e.g., agrochemicals, pharmaceuticals) via functional group transformations (e.g., oxidation to carboxylic acids) .

- Biology : Probes enzyme-substrate interactions due to its aromatic and amide motifs, which mimic natural substrates .

Q. What analytical techniques are critical for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects degradation products .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production (e.g., decagram quantities)?

Scale-up challenges include minimizing side reactions (e.g., hydrolysis of the amide bond). Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .

- In-line Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustments .

Q. What computational methods predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack (e.g., amide carbonyl as a reactive hotspot) .

- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., cytochrome P450 enzymes) by analyzing hydrogen bonds and hydrophobic interactions .

Q. How do stereochemical variations (e.g., chiral centers) affect biological activity?

Enantiomeric forms may exhibit divergent binding affinities. For example:

- (R)-isomers : Enhanced interaction with chiral binding pockets in enzymes due to spatial compatibility .

- Resolution via Chiral HPLC or enzymatic kinetic resolution ensures enantiopure samples for activity studies .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions. Methodological approaches include:

- Standardized Protocols : Uniform cell lines, buffer pH, and incubation times .

- Meta-analysis : Cross-referencing PubChem bioassay data (AID 743255) with independent studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.